1H-pyrazolo[1,5-a]benzimidazol-2-amine

Catalog No.
S14512576
CAS No.
503560-15-4
M.F
C9H8N4
M. Wt
172.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazolo[1,5-a]benzimidazol-2-amine

CAS Number

503560-15-4

Product Name

1H-pyrazolo[1,5-a]benzimidazol-2-amine

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazol-2-amine

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2

InChI Key

NOGUQFLQOQAEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)N

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound characterized by a fused pyrazole and benzimidazole structure. This compound features a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused to a benzimidazole moiety (a bicyclic structure composed of a benzene ring and an imidazole ring). The presence of the amino group at the 2-position enhances its potential for various

The chemical reactivity of 1H-pyrazolo[1,5-a]benzimidazol-2-amine primarily involves electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The amino group can act as a nucleophile, allowing it to participate in various coupling reactions with electrophiles. For instance, it can be subjected to diazotization followed by coupling with phenolic compounds to yield azo derivatives. Additionally, it can undergo acylation or alkylation reactions to introduce various functional groups, thereby modifying its chemical properties and enhancing its biological activity.

1H-pyrazolo[1,5-a]benzimidazol-2-amine exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Research has shown that derivatives of this compound have anti-inflammatory, anticancer, and antimicrobial properties. For example, compounds based on this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammation pathways. Additionally, some derivatives have shown promise as inhibitors of various kinases involved in cancer progression, indicating their potential as therapeutic agents in oncology.

Several synthetic routes have been developed for the preparation of 1H-pyrazolo[1,5-a]benzimidazol-2-amine. Common methods include:

  • Condensation Reactions: The synthesis often begins with the condensation of appropriate hydrazine derivatives with aldehydes or ketones to form pyrazoles.
  • Cyclization: Subsequent cyclization steps may involve the reaction of pyrazole intermediates with ortho-phenylenediamines or similar compounds to form the benzimidazole framework.
  • Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps including oxidation and functional group transformations to achieve the desired compound.

For example, one synthetic pathway includes the reaction of 1H-benzimidazole with hydrazine derivatives under acidic conditions to yield 1H-pyrazolo[1,5-a]benzimidazol-2-amine .

The unique structural features of 1H-pyrazolo[1,5-a]benzimidazol-2-amine make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activities, this compound is being explored as a lead structure for developing new drugs targeting inflammation and cancer.
  • Research: It serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions.
  • Material Science: Some derivatives are being investigated for their potential use in organic electronics due to their electronic properties.

Studies have focused on the interaction of 1H-pyrazolo[1,5-a]benzimidazol-2-amine with biological targets such as enzymes and receptors. For instance, its interaction with cyclooxygenase enzymes has been extensively studied to understand its anti-inflammatory mechanisms. Additionally, molecular docking studies have been conducted to predict binding affinities with various kinases, providing insights into its potential as an anticancer agent .

Several compounds share structural similarities with 1H-pyrazolo[1,5-a]benzimidazol-2-amine. These include:

Compound NameStructure TypeUnique Features
1H-pyrazolo[3,4-b]quinolinePyrazoloquinolineExhibits different biological activities; used in cancer therapy.
2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridinePyrazolopyridineKnown for anti-tumor properties; different nitrogen positioning affects reactivity.
4-amino-3-methylpyrazoleSimple pyrazoleOften used as a starting material for more complex syntheses; less complex than the target compound.

The uniqueness of 1H-pyrazolo[1,5-a]benzimidazol-2-amine lies in its dual heterocyclic nature combining pyrazole and benzimidazole functionalities, which may provide synergistic effects in biological activity not observed in simpler analogs.

This comprehensive overview highlights the significance of 1H-pyrazolo[1,5-a]benzimidazol-2-amine in medicinal chemistry and its potential applications across various fields. Further research into its synthesis and interactions will likely yield valuable insights into its utility as a therapeutic agent.

Cyclocondensation remains the cornerstone for synthesizing 1H-pyrazolo[1,5-a]benzimidazol-2-amine derivatives, leveraging thermally driven ring-forming reactions. These methods prioritize regioselectivity and yield optimization through careful selection of catalysts and precursors.

Acid-Catalyzed Benzannulation Strategies

Acid-catalyzed benzannulation strategies exploit protonation to activate carbonyl intermediates, facilitating nucleophilic attack and subsequent cyclization. For example, the Vilsmeier-Haack reaction enables the formation of pyrazole rings via cyclization of hydrazone intermediates under acidic conditions. In a representative protocol, arylhydrazines react with aralkyl ketones in glacial acetic acid to generate hydrazones, which undergo cyclization using phosphoryl chloride (POCl₃) or other Lewis acids to yield pyrazole cores.

A critical advancement involves the use of 2-benzimidazoleacetonitrile as a precursor, which participates in Knoevenagel condensations with pyrazole-based aldehydes. This method, conducted in methanol with piperidine as a base, produces hybrid structures with yields exceeding 85% in optimized cases. For instance, condensation of 2-(difluoromethyl)-1H-benzimidazole with ethyl 5-chloro-7-morpholinylpyrazolo[1,5-a]pyrimidine-2-carboxylate under palladium catalysis achieves selective coupling at the C(5) position, demonstrating the versatility of acid-mediated pathways.

Table 1: Representative Acid-Catalyzed Syntheses of Pyrazole-Benzoheterocycles

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
Arylhydrazine + Aralkyl ketonePOCl₃80–10078–93
2-Bzimidazoleacetonitrile + AldehydePiperidineReflux82–93
Chloropyrazolopyrimidine + BenzimidazolePd(OAc)₂120 (MW)34–89

Hydrazine-Mediated Ring Closure Techniques

Hydrazine and its derivatives serve as pivotal reagents for constructing the pyrazole ring through [3+2] cycloaddition or stepwise annulation. In one approach, 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydrazine hydrate in ethanol under reflux, forming pyrazolo[1,5-a]pyrimidine intermediates that are subsequently functionalized at the C(2) position. The amine subunit at C(2) is introduced via reductive amination, employing sodium triacetoxyborohydride (STAB) to stabilize imine intermediates.

Notably, hydrazine-mediated ring closure benefits from microwave-assisted conditions to accelerate reaction kinetics. For example, treating 5-chloro-7-morpholinylpyrazolo[1,5-a]pyrimidine with benzimidazole derivatives under microwave irradiation at 120°C for 1 hour achieves coupling efficiencies up to 93%. This method minimizes side reactions and enhances selectivity for the δ isoform in related phosphoinositide 3-kinase (PI3K) inhibitors, underscoring its applicability to structurally complex targets.

Mechanistic Insight: Hydrazine attacks α,β-unsaturated carbonyl compounds to form hydrazones, which undergo intramolecular cyclization upon heating. Acidic or basic conditions modulate the electron density at reactive sites, directing regioselectivity. For instance, morpholine-substituted pyrazolopyrimidines exhibit preferential amination at the C(2) position due to steric and electronic effects.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.074896272 g/mol

Monoisotopic Mass

172.074896272 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types